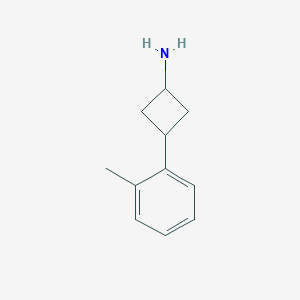

3-(2-Methylphenyl)cyclobutan-1-amine

Description

3-(2-Methylphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H15N It is a cyclobutane derivative with a 2-methylphenyl group attached to the cyclobutane ring

Properties

IUPAC Name |

3-(2-methylphenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWSJCKDSQKTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)cyclobutan-1-amine typically involves the cycloaddition reaction of a suitable diene with a 2-methylphenyl-substituted alkene. One common method is the [2+2] cycloaddition reaction, which forms the cyclobutane ring. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and may be carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

Industrial production of 3-(2-Methylphenyl)cyclobutan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups present in the molecule.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may yield cyclobutanol derivatives .

Scientific Research Applications

3-(2-Methylphenyl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: It is investigated for its potential biological activity and interactions with biological molecules.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

- (1r,3r)-3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(2-Methylphenyl)cyclobutan-1-amine is unique due to its specific structural features, such as the cyclobutane ring and the 2-methylphenyl group. These features confer distinct chemical and biological properties compared to other similar compounds .

Biological Activity

3-(2-Methylphenyl)cyclobutan-1-amine, a compound with the molecular formula CHN and a molecular weight of 197.7 g/mol, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its cyclobutane ring and a 2-methylphenyl substituent, which contributes to its distinct chemical behavior. The hydrochloride form, 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride, is often used in research settings.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 197.7 g/mol |

| CAS Number | 1807939-26-9 |

| IUPAC Name | 3-(2-methylphenyl)cyclobutan-1-amine hydrochloride |

Synthesis

The synthesis of 3-(2-Methylphenyl)cyclobutan-1-amine typically involves cyclization reactions between suitable precursors. One common method includes the reaction of 2-methylphenylacetonitrile with cyclobutanone derivatives under reducing conditions. This process can be optimized for higher yields through techniques such as continuous flow reactors and advanced purification methods like chromatography.

The biological activity of 3-(2-Methylphenyl)cyclobutan-1-amine is primarily attributed to its ability to interact with various molecular targets, potentially acting as a ligand for specific receptors or enzymes. These interactions may modulate enzymatic activities or receptor signaling pathways, leading to various pharmacological effects.

Biological Activity

Research into the biological activity of this compound has shown promise in several areas:

Anticancer Activity

Preliminary studies suggest that derivatives of cyclobutane compounds exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in cancer progression. For example, compounds similar to 3-(2-Methylphenyl)cyclobutan-1-amine have been evaluated for their ability to inhibit these isoforms effectively .

Neuropharmacological Effects

The structural similarities between 3-(2-Methylphenyl)cyclobutan-1-amine and known psychoactive substances suggest it may possess neuropharmacological properties. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.

Case Studies

Several studies have explored the biological implications of cyclobutane derivatives:

- Inhibition Studies : Research has demonstrated that certain cyclobutane derivatives can inhibit hCA IX with K values significantly lower than 100 nM, indicating potent biological activity against tumor-associated isoforms .

- Pharmacological Profiling : In vivo studies assessing the neuropharmacological effects of related compounds have shown alterations in behavior consistent with changes in serotonin and dopamine levels, suggesting potential applications in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.